Home > Products > Screening Compounds P37813 > Codeine methylbromide
Codeine methylbromide - 125-27-9

Codeine methylbromide

Catalog Number: EVT-10893210
CAS Number: 125-27-9
Molecular Formula: C19H24BrNO3
Molecular Weight: 394.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Codeine methylbromide is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Opium derivatives substance.
Synthetic Methodologies and Structural Optimization

Halogenation Strategies for C1 and C3 Position Functionalization

Halogenation of the morphine skeleton represents a critical pathway for structural diversification, with position C1 offering unique opportunities for electronic and steric modulation. C1 halogenation of codeine was first documented in 1925 using hydrogen bromide with hydrogen peroxide at elevated temperatures to yield 1-bromocodeine [1]. Subsequent methodologies refined this approach: Singh and colleagues (1982) achieved meta-directed bromination at C1 of morphine through treatment with hydrobromic acid solutions in the presence of potassium iodate or hydrogen peroxide as oxidizing agents, yielding 1-bromomorphine. Subsequent 3-O-methylation using diazomethane converted this intermediate to 1-bromocodeine [1]. Alternative pathways exploited nitration-reduction sequences, where direct nitration of codeine produced 1-nitrocodeine, followed by reduction to 1-aminocodeine—a versatile intermediate for Sandmeyer reactions to access 1-halocodeine derivatives [1].

A significant advancement emerged with the development of a facile bromination protocol utilizing N-bromoacetamide in the presence of trifluoroacetic anhydride, which improved yields and safety profiles compared to traditional hydrobromic acid methods [1]. The strategic importance of C1 substitution was demonstrated through pharmacological evaluations: 1-bromocodeine exhibited approximately 50% of the analgesic potency of the parent codeine, while 1-fluorocodeine (synthesized via a six-step sequence from 6-O-acetylcodeine) demonstrated comparable efficacy to codeine in the hot plate test (ED₅₀ = 7.9 mg/kg vs. 7.5 mg/kg for codeine). This finding refuted earlier hypotheses attributing potency reduction solely to electronic factors, highlighting instead the critical role of steric compatibility at the opioid receptor binding site [1].

Table 1: Comparative Halogenation Methods for C1 Functionalization

MethodReagents/ConditionsProductKey Advantages
Classical BrominationHBr/H₂O₂, high temperature1-BromocodeineDirect functionalization
Oxidative BrominationHBr/KIO₃ or HBr/H₂O₂1-BromomorphineApplicable to morphine scaffold
Sandmeyer Transformation1-Aminocodeine, CuX1-Halocodeine (X=Cl,Br)Versatile for multiple halogens
Amide-Mediated BrominationN-Bromoacetamide, (CF₃CO)₂O1-BromocodeineImproved yield, safety, regioselectivity

Quaternary Ammonium Salt Formation in Alkaloid Derivatization

The quaternization of tertiary amines in opioid alkaloids fundamentally alters their physicochemical and pharmacological properties. Codeine methylbromide synthesis exemplifies this transformation, involving the reaction of codeine's tertiary amine with methyl bromide to form a quaternary ammonium salt. This conversion is chemically analogous to the production of thebaine-derived quaternary salts like the morphine methylbromide derivative [4] [9]. The resulting structural modification imposes permanent cationic character, significantly influencing blood-brain barrier permeability and receptor engagement profiles compared to the parent alkaloid [4] [9].

Historically, methylation challenges were addressed through innovative reagent selection. Early 20th-century efforts grappled with the competitive quaternization of nitrogen versus phenolic oxygen methylation. Grimaux's 1881 approach employing methyl iodide in alkaline solution suffered from significant byproduct formation due to nitrogen alkylation [3]. A breakthrough came in 1909 with C. H. Boehringer's introduction of trimethylphenylammonium chloride as a methylating agent. This reagent's inherent quaternary structure prevented undesired nitrogen alkylation, enabling selective O-methylation according to the reaction:M.OH + NaOH + (CH₃)₃C₆H₅N.Cl → M.OCH₃ + (CH₃)₂C₆H₅N + NaCl + H₂OIndustrial implementation required autoclave conditions (120-130°C, 4-5 atm pressure), achieving ≈90% codeine yields but with 5-10% morphine recovery [3]. Further refinements by Rodionov (1926) utilized the free base of trimethylphenylammonium hydroxide, prepared by treating the chloride salt with sodium ethoxide, followed by morphine addition and heating to 110°C. While reducing unreacted morphine to ≈20%, this method yielded ≈85% codeine [3]. The pinnacle of these developments involved the anhydrous ethoxide method: reacting trimethylphenylammonium ethoxide (prepared under strictly anhydrous conditions from trimethylphenylammonium chloride and sodium ethoxide) with anhydrous morphine base. This approach minimized hydrolytic degradation and achieved near-quantitative conversion through a two-step mechanism: initial acid-base reaction forming the morphinate salt at ambient temperature, followed by thermal decomposition to codeine and dimethylaniline [3].

Solvent-Free and Green Chemistry Approaches in Bromomethylation

Conventional quaternization reactions often employ volatile organic solvents (e.g., ethanol, toluene, or dichloromethane), presenting environmental and safety concerns. Solid-phase synthesis methodologies have emerged as sustainable alternatives, eliminating solvent use while enhancing reaction control. US Patent 6,204,337B1 details a representative approach utilizing functionalized resins for morphine-to-codeine conversion—a process conceptually extendable to bromomethylation [5]. In this system, morphine is loaded onto a polymer support (e.g., anion exchange resin, chelating resin, or copolymer of styrene/divinylbenzene) via its phenolic hydroxyl group or tertiary amine. Subsequent exposure to methylating agents like trimethylphenylammonium hydroxide or methyl iodide in solvent-free or minimal-solvent conditions facilitates methylation. Following reaction completion, the product is liberated from the resin through solvent washing or pH adjustment [5].

The green chemistry advantages of solid-phase methodologies are substantial:

  • Solvent Elimination: Complete avoidance of bulk organic solvents minimizes waste generation and eliminates solvent recovery/recycling needs [5].
  • Enhanced Selectivity: Site isolation effects on the polymer matrix suppress undesirable side reactions, particularly nitrogen quaternization when phenolic O-methylation is desired [5].
  • Simplified Purification: Filtration and washing steps replace energy-intensive distillation or chromatography, reducing processing time and cost [5].
  • Reagent Efficiency: Stoichiometric or near-stoichiometric reagent use becomes feasible due to the pseudo-high dilution effect and reduced side reactions [5].

While resin loading capacities (typically 0.5-3.0 mmol/g) and substrate diffusion limitations require optimization, these systems demonstrate significant potential for environmentally benign alkaloid derivatization, including the synthesis of quaternary ammonium salts like codeine methylbromide [5].

Role of Catalytic Agents in Enhancing Reaction Yield and Selectivity

Catalysis plays a pivotal role in optimizing the efficiency and selectivity of codeine methylbromide synthesis. Phase-transfer catalysts (PTCs) have demonstrated particular utility in facilitating interfacial reactions between alkaloids dissolved in organic phases and alkyl halides or other quaternizing agents. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) or phosphonium salts act as molecular shuttles, transporting reactants across phase boundaries, thereby accelerating reaction rates and permitting milder conditions [5] [9]. For instance, PTC-mediated bromomethylation of codeine in biphasic systems (e.g., toluene/water) can achieve high yields at temperatures below 60°C, contrasting sharply with traditional thermal methods requiring >120°C [5].

Lewis acid catalysts offer complementary benefits, particularly in electrophilic halogenation at C1. Trifluoroacetic anhydride (TFAA), employed in the N-bromoacetamide bromination protocol, activates the electrophilic brominating agent and enhances aromatic ring electrophilicity. This dual role enables regioselective bromination at C1 under relatively mild conditions with minimized polybromination byproducts [1]. Similarly, transition metal catalysts (e.g., palladium complexes) have been explored for C-H functionalization, though their application to morphine alkaloids remains limited due to potential catalyst poisoning by the tertiary nitrogen [1] [9].

Table 2: Catalytic Systems in Codeine Derivatization

Catalyst ClassRepresentative AgentsPrimary FunctionImpact on Synthesis
Phase-Transfer CatalystsTetrabutylammonium bromide, Aliquat 336Facilitate biphasic reactionsReduced temperature (60°C vs 120°C), improved yield
Lewis AcidsTrifluoroacetic anhydride, ZnCl₂Electrophile activation, substrate activationEnhanced regioselectivity (C1 vs C2 bromination)
Acid/Base Catalystsp-Toluenesulfonic acid, K₂CO₃Proton management in quaternizationSuppressed N-oxidation, optimized O/N selectivity

Comparative Analysis of Codeine Methylbromide vs. Morphine Methylbromide Synthesis

Synthetic routes to codeine methylbromide and morphine methylbromide diverge significantly due to the presence of the phenolic hydroxyl group in morphine and its absence in codeine. Phenolic protection becomes imperative in morphine methylbromide synthesis to prevent O-alkylation during nitrogen quaternization. Standard protocols involve initial 3-O-methylation of morphine to yield codeine, followed by N-methylbromide quaternization [3] [6]. This sequential approach—phenolic protection followed by nitrogen alkylation—introduces additional synthetic steps and potential yield reductions compared to the direct quaternization feasible with codeine [3].

Direct quaternization of morphine without protection invariably produces mixtures of O-methylmorphine (codeine) and morphine N-methylbromide due to competitive alkylation at oxygen versus nitrogen. The relative nucleophilicity of the phenoxide anion versus the tertiary amine under alkaline conditions governs product distribution, favoring O-alkylation with methylating agents like methyl iodide or dimethyl sulfate [3]. Consequently, achieving selective N-methylbromide formation from morphine requires either:

  • Preferential Nitrogen Activation: Employing reagents that selectively target the aliphatic tertiary amine over the phenolic oxygen (e.g., large excess methyl bromide under controlled pH) [4].
  • Orthogonal Protection Strategies: Transient protection of the phenolic group (e.g., as acetate or ether) prior to nitrogen quaternization, followed by deprotection [3] [6].
  • Spatially Directed Quaternization: Solid-phase approaches where morphine is immobilized via its phenolic hydroxyl, rendering it inaccessible to alkylating agents while exposing the nitrogen for quaternization [5].

Conversely, codeine methylbromide synthesis benefits from the absence of the acidic phenolic proton. The methyl ether functionality at C3 presents no competing nucleophilic site, enabling straightforward and highly selective nitrogen quaternization with methyl bromide or other alkyl halides. This inherent simplicity translates to higher yields (often >90% in optimized systems) and reduced purification challenges compared to morphine methylbromide synthesis [4] [9]. Spectroscopic characterization further differentiates these compounds: Morphine methylbromide exhibits distinct phenolic O-H stretching vibrations (≈3250 cm⁻¹) absent in codeine methylbromide, while both show characteristic quaternary ammonium C-N stretches (≈900-950 cm⁻¹) and bromide counterion bands [6] [10].

Properties

CAS Number

125-27-9

Product Name

Codeine methylbromide

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol;bromide

Molecular Formula

C19H24BrNO3

Molecular Weight

394.3 g/mol

InChI

InChI=1S/C19H24NO3.BrH/c1-20(2)9-8-19-12-5-6-14(21)18(19)23-17-15(22-3)7-4-11(16(17)19)10-13(12)20;/h4-7,12-14,18,21H,8-10H2,1-3H3;1H/q+1;/p-1/t12-,13+,14-,18-,19-;/m0./s1

InChI Key

KIKLDWULAZATJG-YZZSNFJZSA-M

Canonical SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)C.[Br-]

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.